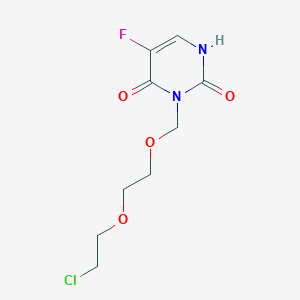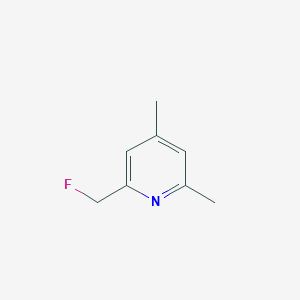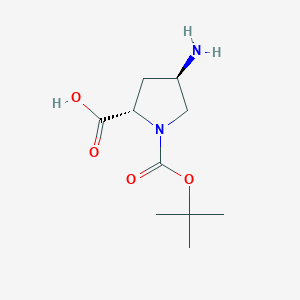
(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
The compound "(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a chiral molecule due to the presence of two stereocenters at positions 2 and 4. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amine functionality .
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been reported in various studies. For instance, the synthesis of (2S,5S)-pyrrolidine-2,5-dicarboxylic acid was achieved starting from a BOC-protected (S)-proline derivative, involving stereoselective electrochemical oxidation and S_N2-substitution . Similarly, (2S,4R)-4-aminopipecolic acids were synthesized from enantiopure precursors with the introduction of the side-chain amino group by reductive amination, followed by protection and deprotection steps . These methods highlight the importance of chiral starting materials and protecting groups in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of (2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid would be expected to have a rigid pyrrolidine ring with a Boc-protected amino group at the 4-position and a carboxylic acid functionality at the 2-position. The stereochemistry at the 2nd and 4th positions is crucial for the biological activity and the overall three-dimensional shape of the molecule .
Chemical Reactions Analysis
The Boc-protected amino group in the compound is a versatile functional group that can undergo various chemical reactions. It can be deprotected under acidic conditions to yield the free amine, which can then be used in further synthetic transformations, such as coupling reactions in peptide synthesis . The carboxylic acid group also offers a reactive site for the formation of amides, esters, and other derivatives.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of (2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their functional groups. The Boc group increases the steric bulk and affects the solubility and reactivity of the amino group. The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, impacting the compound's solubility and reactivity as well .
Applications De Recherche Scientifique
Building Block for Peptidomimetics : ATPC, a derivative of pyrrolidine carboxylic acid, has been identified as a promising building block for the synthesis of peptidomimetics. It can be incorporated as an N-terminal moiety in peptide synthesis using various methodologies (Bissyris et al., 2005).
Influenza Neuraminidase Inhibitors : Pyrrolidine carboxylic acid derivatives have been synthesized as potent inhibitors of influenza neuraminidase. These derivatives demonstrated significant interactions with the enzyme's active site, suggesting their potential as antiviral agents (Wang et al., 2001).
Solid-Phase Peptide Synthesis : Enantiopure pyrrolidine carboxylic acids have been prepared and utilized in solid-phase peptide synthesis. These compounds are valuable for introducing conformational constraints in peptides (Machetti et al., 2004).
Internal Labeling of Pyrrolidinyl PNA : Pyrrolidinyl PNAs, modified with 3-aminopyrrolidine-4-carboxylic acid, have been used for internal labeling. This modification allows for the production of highly specific and stable DNA hybrids, useful in genetic research (Reenabthue et al., 2011).
Conformationally Rigid Dipeptide Surrogates : Enantiopure pyrrolizidinone amino acids, derivatives of pyrrolidine carboxylic acids, have been synthesized as rigid dipeptide surrogates. These compounds aid in exploring conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Orientations Futures
The future research directions for “(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid” could include further studies on its synthesis, chemical reactions, and potential applications. For instance, it could be interesting to explore its potential use as a catalyst in asymmetric synthesis, similar to related compounds .
Propriétés
IUPAC Name |
(2S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRIVZIPSHUOR-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564610 | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid | |
CAS RN |
132622-69-6 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

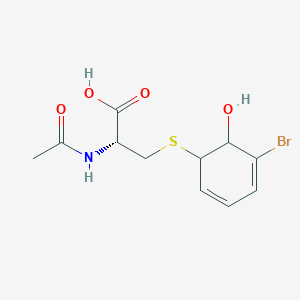
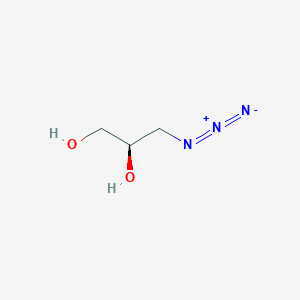


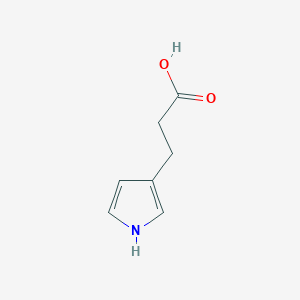
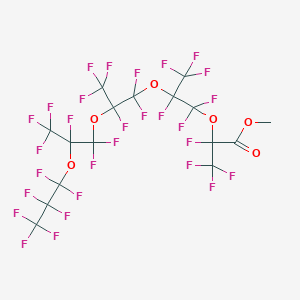
![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)
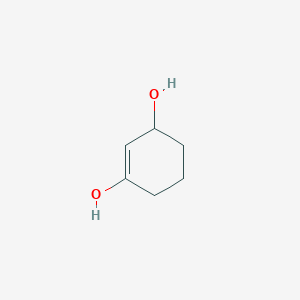
![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)
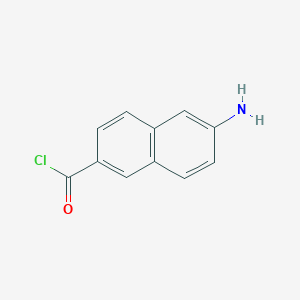

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)
